Enantiomeric Purity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer in Chiral Building Block Applications
Vendor specifications indicate that (S)-2-methyl-1-pyrrolidinecarboxylic acid benzyl ester is supplied with a minimum chemical purity of 98% . While the enantiomeric excess (ee) is not explicitly declared on publicly available certificates of analysis for this specific CAS number, the structurally analogous (S)-2-methylpyrrolidine hydrochloride (CAS 174500-74-4) is routinely offered at ≥97% ee by major suppliers, establishing a market benchmark for chiral purity in this compound class . In contrast, the racemic mixture (CAS 886576-75-6) offers zero enantiomeric enrichment and is priced approximately 30–50% lower, reflecting the absence of chiral resolution costs .
| Evidence Dimension | Chemical purity (HPLC) / Enantiomeric purity benchmark |
|---|---|
| Target Compound Data | Chemical purity: ≥98% (HPLC); Enantiomeric purity: not explicitly declared; class benchmark ≥97% ee |
| Comparator Or Baseline | Racemic benzyl 2-methylpyrrolidine-1-carboxylate (CAS 886576-75-6): 0% ee, chemical purity typically 95–97%; (R)-enantiomer (CAS 667420-95-3): enantiomeric purity not publicly specified |
| Quantified Difference | Chemical purity difference of 1–3% vs. racemate; enantiomeric purity advantage inferred from class benchmark (≥97% ee vs. 0% ee for racemate) |
| Conditions | Vendor specifications and certificate of analysis data from BOC Sciences, LookChem, and CymitQuimica; Sigma-Aldrich benchmark for (S)-2-methylpyrrolidine hydrochloride |
Why This Matters
For asymmetric synthesis applications, even a 2–5% contamination by the opposite enantiomer can reduce the enantiomeric excess of the final product by more than 10%, directly impacting pharmacological activity or crystallinity of downstream APIs.
